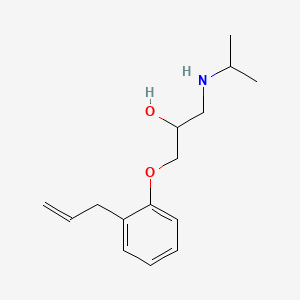
阿普洛诺尔
描述
科学研究应用
作用机制
生化分析
Biochemical Properties
Alprenolol non-selectively blocks beta-1 adrenergic receptors mainly in the heart, inhibiting the effects of epinephrine and norepinephrine . This results in a decrease in heart rate and blood pressure . It is nonpolar and hydrophobic, with low to moderate lipid solubility .
Cellular Effects
Alprenolol impairs AV node conduction and decreases sinus rate . It may also increase plasma triglycerides and decrease HDL-cholesterol levels .
Molecular Mechanism
The molecular mechanism of Alprenolol involves non-selective blocking of beta-1 adrenergic receptors, mainly in the heart . This inhibits the effects of epinephrine and norepinephrine, resulting in a decrease in heart rate and blood pressure .
Metabolic Pathways
Alprenolol is involved in the adrenergic signaling pathway, where it non-selectively blocks beta-1 adrenergic receptors . This inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production .
准备方法
阿普洛诺尔可以通过多种方法合成,包括化学酶法和手性分离技术。 一种有效的化学酶法涉及使用脂肪酶催化的动力学拆分来制备对映异构体富集的β-阻滞剂 . 另一种方法是使用具有手性柱的高效液相色谱 (HPLC) 分离对映异构体 . 工业生产方法通常依赖于这些技术以确保高光学纯度和收率。
化学反应分析
阿普洛诺尔经历多种类型的化学反应,包括:
氧化: 由细胞色素 P450 酶催化,导致 N-脱烷基化、O-脱烷氧基化和芳香族羟基化.
还原: 不太常见,但在特定条件下可能发生。
取代: 涉及官能团的取代,通常由各种试剂促进。
在这些反应中常用的试剂包括用于生物转化的肝微粒体和用于氧化的电化学方法 . 由这些反应形成的主要产物包括羟基化衍生物和脱烷基化化合物。
相似化合物的比较
阿普洛诺尔类似于其他β-阻滞剂,如普萘洛尔、比索洛尔和萘多洛尔。 它在作为β-肾上腺素受体阻滞剂和5-HT1A和5-HT1B受体拮抗剂的双重作用方面是独一无二的 . 这种双重作用提供了额外的治疗益处,特别是在治疗同时涉及心血管系统和血清素系统的疾病时。
类似化合物
- 普萘洛尔
- 比索洛尔
- 萘多洛尔
- 卡维地洛
属性
IUPAC Name |
1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZJSJFMUHDSTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045127 | |
| Record name | Alprenolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alprenolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015004 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.88e-01 g/L | |
| Record name | Alprenolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00866 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alprenolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015004 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Alprenolol non-selectively blocks beta-1 adrenergic receptors mainly in the heart, inhibiting the effects of epinephrine and norepinephrine resulting in a decrease in heart rate and blood pressure. Also, with a more minor effect, by binding beta-2 receptors in the juxtaglomerular apparatus, alprenolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production and therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively. | |
| Record name | Alprenolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00866 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
13655-52-2 | |
| Record name | Alprenolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13655-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alprenolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013655522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alprenolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00866 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alprenolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alprenolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALPRENOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877K5MQ27W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Alprenolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015004 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107-109 °C, 107 - 109 °C | |
| Record name | Alprenolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00866 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alprenolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015004 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Alprenolol?
A1: Alprenolol exerts its pharmacological effects primarily by competitively binding to β-adrenergic receptors, specifically the β1- and β2-adrenoceptor subtypes [, , ]. This binding inhibits the actions of endogenous catecholamines like adrenaline and noradrenaline, effectively blocking their downstream effects.
Q2: How does Alprenolol affect adenylate cyclase activity?
A2: By antagonizing β-adrenergic receptors, Alprenolol prevents the activation of adenylate cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP) []. This inhibition of cAMP production has cascading effects on various cellular processes regulated by cAMP, such as heart rate, contractility, and lipolysis [, ].
Q3: Does Alprenolol exhibit any intrinsic sympathomimetic activity (ISA)?
A3: Research suggests that Alprenolol possesses weak partial agonist activity at β-adrenergic receptors, particularly at higher concentrations and in certain tissues like the uterus []. This means that while primarily acting as an antagonist, it can also induce a slight stimulatory effect on the receptors.
Q4: What is the molecular formula and weight of Alprenolol?
A4: The molecular formula of Alprenolol is C15H23NO2, and its molecular weight is 249.35 g/mol.
Q5: How does the structure of Alprenolol relate to its β-adrenergic receptor binding affinity and selectivity?
A5: The structure of Alprenolol comprises an aromatic ring linked to an ethanolamine side chain via an ether linkage []. This specific arrangement, particularly the stereochemistry of the (-) isomer, contributes to its high affinity for β-adrenergic receptors. Modifications to the aromatic ring or side chain can significantly alter its potency and selectivity for β1- vs. β2-adrenoceptors [, ].
Q6: Have researchers developed any derivatives or analogs of Alprenolol?
A6: Yes, scientists have synthesized various Alprenolol derivatives, such as Alprenolol-Jeffamines, aiming to modify its pharmacological properties like potency, selectivity, and duration of action []. These studies provide valuable insights into structure-activity relationships for optimizing β-adrenergic receptor antagonism.
Q7: How is Alprenolol metabolized in the body?
A7: Alprenolol undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes, leading to the formation of metabolites like 4-hydroxyalprenolol [, , ]. This extensive hepatic metabolism contributes to its relatively low oral bioavailability.
Q8: Does the presence of 4-hydroxyalprenolol contribute to the overall pharmacological effect of Alprenolol?
A8: Studies indicate that 4-hydroxyalprenolol also possesses β-adrenergic blocking activity, albeit with lower potency than Alprenolol []. Therefore, the metabolite contributes to the overall therapeutic effect, although the extent of its contribution can vary depending on factors like dose, route of administration, and individual patient metabolism.
Q9: What are some potential areas for future research on Alprenolol?
A10: Further research could explore the potential of targeted drug delivery systems to improve the bioavailability and reduce the hepatic first-pass metabolism of Alprenolol []. Additionally, investigating the long-term effects of Alprenolol on energy metabolism and adrenergic responses could provide valuable insights into its chronic use [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2S)-2-[[2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1662769.png)
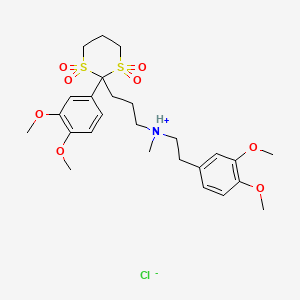






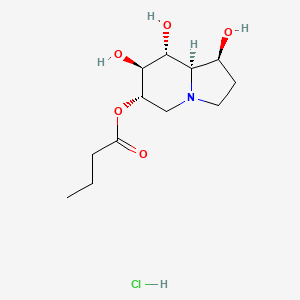
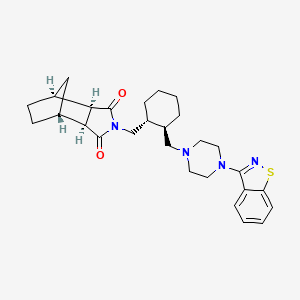
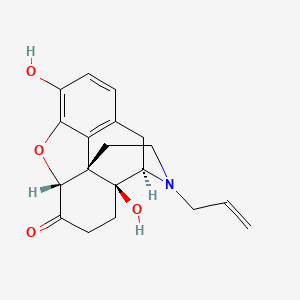

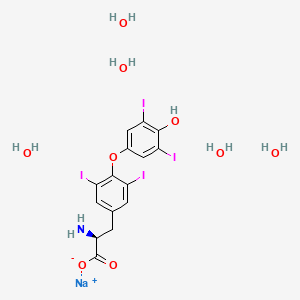
![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride](/img/structure/B1662792.png)
